molecular formula C14H10Cl2N4 B5794680 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole

2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole

Cat. No. B5794680
M. Wt: 305.2 g/mol
InChI Key: HACRETJMEYQVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole (DCPT) is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. DCPT possesses unique chemical properties that make it an ideal candidate for various research studies.

Scientific Research Applications

2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties. 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been used in the development of new drugs and as a tool in biochemical and physiological research.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole is not fully understood. However, it has been suggested that 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to the potential use of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole in the treatment of Alzheimer's disease. 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for GABA receptors, which allows for precise modulation of inhibitory neurotransmission. However, 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been shown to exhibit dose-dependent toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole. One area of interest is the potential use of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole and its effects on neuronal activity. Finally, the development of new 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole derivatives with improved solubility and reduced toxicity may lead to the development of new drugs with therapeutic potential.
Conclusion:
In conclusion, 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It possesses unique chemical properties that make it an ideal candidate for various research studies. 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties and has potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole and its potential applications in scientific research.

Synthesis Methods

2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole can be synthesized using various methods, including the reaction of 2,4-dichlorobenzyl chloride with sodium azide followed by the reaction with phenylhydrazine. Another method involves the reaction of 2,4-dichlorobenzylamine with sodium azide followed by the reaction with phenyl isocyanate. Both methods result in the formation of 2-(2,4-dichlorobenzyl)-5-phenyl-2H-tetrazole as a white crystalline powder.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-12-7-6-11(13(16)8-12)9-20-18-14(17-19-20)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRETJMEYQVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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